molecular formula C9H13N3O2 B1486404 (2-Morpholinopyrimidin-5-yl)methanol CAS No. 937796-13-9

(2-Morpholinopyrimidin-5-yl)methanol

Cat. No. B1486404
M. Wt: 195.22 g/mol
InChI Key: KYYQOJQTQOKGPQ-UHFFFAOYSA-N
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Description

“(2-Morpholinopyrimidin-5-yl)methanol” is a chemical compound with the molecular formula C9H13N3O2 . It is used in laboratory chemicals and is not recommended for food, drug, pesticide, or biocidal product use .


Synthesis Analysis

The synthesis of morpholinopyrimidine derivatives, including “(2-Morpholinopyrimidin-5-yl)methanol”, has been outlined in a few studies . These studies have assessed their anti-inflammatory activity in macrophage cells stimulated by LPS .


Molecular Structure Analysis

The molecule contains a total of 28 bonds. There are 15 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 1 tertiary amine (aromatic), 1 hydroxyl group, 1 primary alcohol, 1 ether (aliphatic), and 1 Pyrimidine .

Scientific Research Applications

Synthesis and Imaging in Parkinson's Disease

One application involves the synthesis of radiolabeled compounds for imaging in Parkinson's disease. A study described the synthesis of [11C]HG-10-102-01, a potential PET imaging agent for the LRRK2 enzyme in Parkinson's disease, highlighting the utility of morpholine derivatives in the development of diagnostic tools (Wang et al., 2017).

Stereoselective Synthesis

Another study focused on the stereoselective synthesis of orthogonally protected 2,3-disubstituted morpholines, starting from chiral epoxides. This process showcases the significance of morpholine derivatives in complex organic synthesis and the creation of novel molecules (Marlin, 2017).

Impact on Lipid Dynamics

Research on methanol's effects on lipid dynamics utilized 1,2-dimyristoyl-sn-glycero-3-phosphocholine to investigate how methanol influences bilayer composition, highlighting the relevance of simple molecules like methanol in understanding membrane biophysics (Nguyen et al., 2019).

Degradation Study

A force degradation study of the morpholinium compound for API selectivity and impurity determination method provides insights into the stability and degradation pathways of pharmaceutical compounds, essential for drug development and quality control (Varynskyi & Kaplaushenko, 2019).

Safety And Hazards

“(2-Morpholinopyrimidin-5-yl)methanol” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(2-morpholin-4-ylpyrimidin-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c13-7-8-5-10-9(11-6-8)12-1-3-14-4-2-12/h5-6,13H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYQOJQTQOKGPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654825
Record name [2-(Morpholin-4-yl)pyrimidin-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Morpholinopyrimidin-5-yl)methanol

CAS RN

937796-13-9
Record name [2-(Morpholin-4-yl)pyrimidin-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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